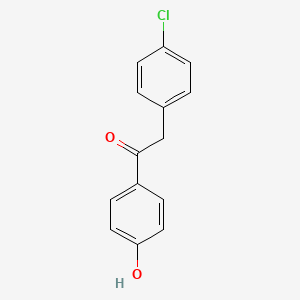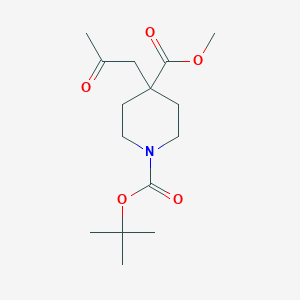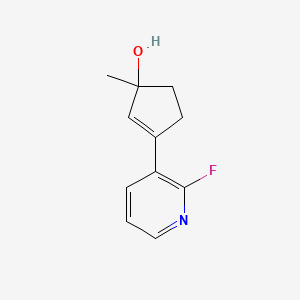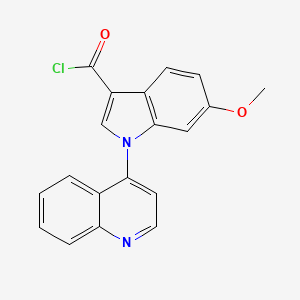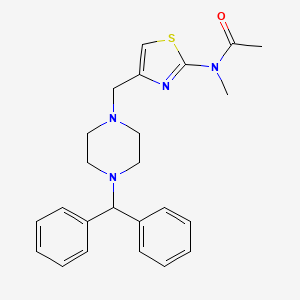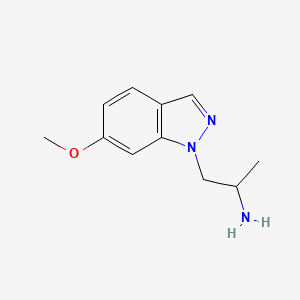![molecular formula C11H11NO4 B8582477 methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate](/img/structure/B8582477.png)
methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate is an organic compound that belongs to the class of nitroalkenes This compound is characterized by the presence of a nitro group (-NO2) attached to a prop-1-enyl group, which is further connected to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate typically involves the nitration of methyl benzoate followed by a condensation reaction with nitropropene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group onto the aromatic ring of methyl benzoate. The resulting nitrobenzoate is then subjected to a condensation reaction with nitropropene under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the efficiency of the nitration process and reduce the environmental impact by minimizing the generation of hazardous waste.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrobenzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminobenzoate derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoate derivatives.
Substitution: Halogenated or sulfonated benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound may also interact with specific protein targets, modulating their activity and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate can be compared with other nitroalkene derivatives, such as:
Methyl 4-nitrobenzoate: Lacks the prop-1-enyl group, making it less reactive in certain chemical reactions.
Methyl 4-[(E)-2-nitroprop-1-enyl]benzoate: The (E)-isomer has a different spatial arrangement, which can affect its reactivity and interactions with biological targets.
Methyl 4-aminobenzoate: The amino group makes it more suitable for applications in medicinal chemistry due to its potential pharmacological activity.
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11NO4 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
methyl 4-(2-nitroprop-1-enyl)benzoate |
InChI |
InChI=1S/C11H11NO4/c1-8(12(14)15)7-9-3-5-10(6-4-9)11(13)16-2/h3-7H,1-2H3 |
InChI-Schlüssel |
RWGRTQSJMNLWAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


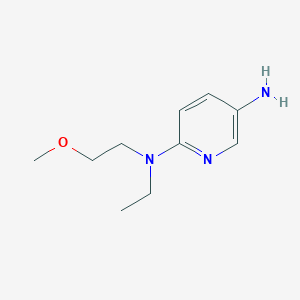
![1H-benzimidazol-2-yl-[3-(3-chloropyrazin-2-yl)oxyazetidin-1-yl]methanone](/img/structure/B8582396.png)
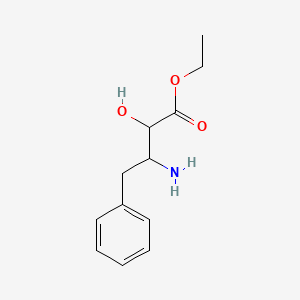
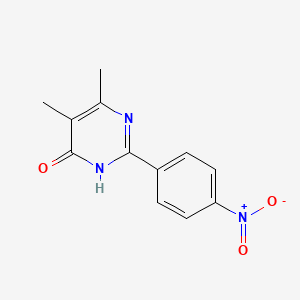
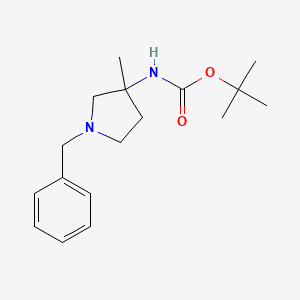
![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-4-methyl-](/img/structure/B8582410.png)
